Tau Peptide (298-312) Trifluoroacetate

Tau Aggregation Amyloid Fibrillization Heparin Cofactor Dependence

Researchers studying tauopathies face inconsistent aggregation kinetics when using minimal PHF6 peptides, leading to false-positive inhibitor hits. Tau Peptide (298-312) Trifluoroacetate solves this by providing a heparin-dependent, β-sheet aggregation system with K311 modification capability. • Strict heparin dependence eliminates false-positive inhibitor hits from spontaneous assembly. • Complete salt suppression at 300 mM NaCl provides built-in negative control. • K311 site enables PTM variant comparison (acetylation/phosphorylation). Supplied as purified powder, soluble in DMSO, stored at -20°C.

Molecular Formula C74H117F3N20O21
Molecular Weight 1679.8 g/mol
CAS No. 330456-47-8
Cat. No. B6295547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau Peptide (298-312) Trifluoroacetate
CAS330456-47-8
Molecular FormulaC74H117F3N20O21
Molecular Weight1679.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C72H116N20O19.C2HF3O2/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73;3-2(4,5)1(6)7/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111);(H,6,7)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-;/m0./s1
InChIKeySBQIDYHJMHPUSL-YOJJNFEZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Peptide (298-312) Trifluoroacetate – Overview


Tau Peptide (298-312) Trifluoroacetate (CAS 330456-47-8) is a synthetic 15-amino acid fragment derived from the microtubule-binding domain (R3 repeat) of the human tau protein, encompassing the well-characterized aggregation-prone hexapeptide motif 306VQIVYK311 (PHF6) [1]. As a research-grade polypeptide supplied as the trifluoroacetate salt, it is utilized extensively as a defined biochemical tool to investigate tau fibrillization mechanisms, screen for aggregation inhibitors, and model early molecular events in tauopathies such as Alzheimer‘s disease [2]. The compound, with a molecular formula of C72H116N20O19 and molecular weight of 1565.81 g/mol, is provided as a purified powder typically soluble in DMSO and stored at -20°C .

Tau Peptide (298-312) Non-Substitutability


Although numerous tau-derived peptide fragments share overlapping sequence regions, they cannot be considered functionally interchangeable due to substantial differences in aggregation kinetics, cofactor dependence, secondary structure evolution, and sensitivity to post-translational modifications. For instance, while the shorter hexapeptide PHF6 (residues 306–311) can self-assemble into fibrils autonomously, the extended Tau Peptide (298-312) exhibits a marked dependence on polyanionic cofactors such as heparin to initiate and propagate β-sheet-rich fibril formation under physiologically relevant buffer conditions [1]. Moreover, the inclusion of residues 298–305 in the 298-312 fragment introduces additional regulatory elements and charged residues that modulate electrostatic interactions with heparin and sensitivity to ionic strength—features absent in minimal core sequences such as PHF6 or the 306-317 fragment [2]. Consequently, substituting Tau Peptide (298-312) with a shorter or alternative tau fragment without adjusting experimental parameters risks altering aggregation kinetics, fibril morphology, and the responsiveness to potential inhibitors, thereby compromising the reproducibility and interpretability of data across studies.

Tau Peptide (298-312) Differentiation Evidence


Heparin-Dependent Aggregation vs. PHF6 Core

The tau298–317 peptide (which contains the 298–312 sequence as its core) demonstrates minimal aggregation in physiological buffer alone, but exhibits robust heparin-induced fibrillization with quantitative kinetic parameters. This contrasts with the shorter PHF6 hexapeptide (306VQIVYK311), which undergoes spontaneous self-aggregation in the absence of cofactors [1]. Under conditions of 12.5 μM tau298–317 peptide and 1.5 μM heparin, a strong ThT fluorescence signal develops with a measurable lag time and apparent rate constant (Kapp) that scales with peptide concentration [2].

Tau Aggregation Amyloid Fibrillization Heparin Cofactor Dependence

Electrostatic Sensitivity of Heparin-Induced Aggregation

The aggregation of tau298–317 induced by heparin is highly sensitive to ionic strength, with complete suppression observed at 300 mM NaCl. This property contrasts with that of longer tau fragments (e.g., Tau244–372), which retain measurable aggregation even at elevated ionic strengths due to additional binding interfaces [1]. The electrostatic dependence provides a built-in control mechanism for validating that observed aggregation is specifically heparin-mediated rather than arising from spontaneous self-assembly.

Ionic Strength Electrostatic Interactions Heparin Binding

K311-Mediated Charge-Dependent Aggregation

Tau Peptide (298-312) contains the full PHF6 motif (306VQIVYK311) including the terminal lysine residue K311. Mutational studies on the K18 tau fragment (which encompasses the 298–312 region) demonstrate that K311 is essential for fibril formation: deletion of K311 completely abrogates aggregation, while charge-altering mutations (K311D) inhibit filament formation whereas conservative substitutions (K311A, K311R) do not [1]. This establishes the 298-312 peptide as a tractable model for investigating how charge state at position 311—including phosphorylation-mimetic modifications—regulates tau aggregation.

K311 Site-Directed Mutagenesis Charge-Mediated Aggregation

Differential PTM Sensitivity at K311

Post-translational modifications (PTMs) within the tau(297–391) region exhibit site-specific effects on aggregation kinetics. Notably, while most Alzheimer's disease-associated PTMs decelerate heparin-induced aggregation, modifications at K311 constitute an exception—acetylation at this site can either promote or inhibit phase transitions depending on the cofactor environment [1]. Phosphorylation, in contrast, uniformly mitigates aggregation across all examined proteoforms [1]. The 298-312 peptide, by including K311, serves as a defined model system to dissect these opposing regulatory effects.

Post-Translational Modifications Acetylation Phosphorylation

Tau Peptide (298-312) Validated Applications


Heparin-Dependent Inhibitor Screening

Utilize Tau Peptide (298-312) as the substrate in Thioflavin T (ThT) fluorescence-based aggregation assays to identify and validate small molecule or peptide-based inhibitors of tau fibrillization. The peptide‘s strict dependence on heparin for aggregation initiation [1] provides a physiologically relevant model system that avoids false-positive hits from compounds that merely interfere with spontaneous peptide self-assembly (a limitation when using PHF6 hexapeptide). The high salt sensitivity of tau298–312 aggregation [2] offers a built-in negative control to confirm that observed inhibition is specific to heparin-peptide interactions rather than non-specific colloidal effects.

K311 Site-Specific PTM Analysis

Employ Tau Peptide (298-312) as a defined synthetic scaffold to investigate the effects of site-specific acetylation, phosphorylation, or charge-altering mutations at the K311 residue. The inclusion of this critical lysine within the 15-mer sequence [1] enables researchers to synthesize modified peptide variants (e.g., K311-acetylated, K311-phosphorylated) and directly compare their aggregation kinetics to the wild-type sequence. This application is particularly valuable for dissecting the context-dependent regulatory role of K311 modifications [2], which diverge from the uniform inhibitory pattern observed at other PTM sites in tau.

Electrostatic Mechanism of Tau-Heparin Binding

Use Tau Peptide (298-312) to probe the electrostatic basis of tau-heparin binding and cofactor-induced fibrillization. The peptide‘s aggregation is completely suppressed at 300 mM NaCl [1], confirming that heparin-mediated fibrillization proceeds via electrostatic attraction between the positively charged peptide residues and the polyanionic heparin backbone. Researchers can systematically vary ionic strength or introduce charged polyelectrolytes (e.g., chitosan, TMC) [2] to quantitatively map the electrostatic contributions to aggregation kinetics and screen for electrostatically-based inhibitors of tau-heparin complex formation.

Cross-Validation with Longer Tau Fragments

Deploy Tau Peptide (298-312) alongside longer tau fragments (e.g., Tau244–372, K18, or full-length tau) to validate that aggregation behaviors observed in minimal model systems recapitulate those of larger tau constructs. The differential salt sensitivity between tau298–312 (complete suppression at 300 mM NaCl) [1] and Tau244–372 (retained aggregation at similar ionic strength) [2] provides a quantitative benchmark for assessing how additional sequence context modulates heparin-binding affinity and aggregation propensity. This comparative approach is essential for establishing the validity of minimal peptide models in drug discovery programs targeting tau aggregation.

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